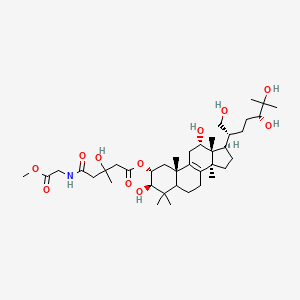

Fasciculol F

描述

属性

CAS 编号 |

65694-21-5 |

|---|---|

分子式 |

C39H65NO11 |

分子量 |

723.9 g/mol |

IUPAC 名称 |

[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |

InChI |

InChI=1S/C39H65NO11/c1-34(2)27-12-11-24-25(16-29(43)39(8)23(14-15-38(24,39)7)22(21-41)10-13-28(42)35(3,4)48)37(27,6)17-26(33(34)47)51-31(45)19-36(5,49)18-30(44)40-20-32(46)50-9/h22-23,26-29,33,41-43,47-49H,10-21H2,1-9H3,(H,40,44)/t22-,23+,26+,27?,28+,29-,33-,36?,37+,38-,39-/m0/s1 |

InChI 键 |

YKNPFZYHSXIFMX-FWXHQPNRSA-N |

SMILES |

CC1(C2CCC3=C(C2(CC(C1O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |

手性 SMILES |

C[C@@]12CC[C@@H]([C@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)[C@@H](CC[C@H](C(C)(C)O)O)CO |

规范 SMILES |

CC1(C2CCC3=C(C2(CC(C1O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |

同义词 |

fasciculol F |

产品来源 |

United States |

Origin, Isolation, and Chromatographic Resolution of Fasciculol F

Mycological Sources and Ecological Context of Fasciculol F Production

This compound is a secondary metabolite produced by specific species of fungi, where it exists as part of a complex mixture of related triterpenoids.

This compound is primarily produced by fungi belonging to the genus Hypholoma. d-nb.info Scientific literature has identified its presence in the fruiting bodies of Hypholoma fasciculare, commonly known as the sulfur tuft, and Hypholoma lateritium (synonym Naematoloma sublateritium), known as the brick cap. uni-greifswald.deunam.mxresearchgate.netnih.gov These fungi are saprophytic, playing a significant ecological role as decomposers of wood in forest ecosystems. uhplcs.com They thrive on dead and decaying wood of both deciduous and coniferous trees, contributing to nutrient cycling. researchgate.netuhplcs.com The production of complex secondary metabolites like this compound is part of the fungus's biochemical profile within this ecological niche. researchgate.net In some cases, these compounds are thought to be involved in the competitive interactions of the fungus with other organisms in its environment. researchgate.net

Table 1: Documented Fungal Sources of this compound This interactive table summarizes the primary fungal species reported in scientific literature as producers of this compound.

| Fungal Species | Common Name | Family | Key References |

|---|---|---|---|

| Hypholoma fasciculare | Sulfur Tuft | Strophariaceae | d-nb.inforesearchgate.netresearchgate.net |

While this compound is well-documented in the Hypholoma genus, its presence in other fungal taxa is not widely reported in current literature. Related compounds, such as Fasciculol E, have been isolated from fungi outside of this genus, specifically from Pholiota spumosa, which also belongs to the Strophariaceae family. This suggests a potential for related biosynthetic pathways within this family. However, based on available studies, Hypholoma remains the definitive and primary source of this compound.

Advanced Methodologies for Extract Preparation and Fractionation

The initial step in isolating this compound involves extracting it from the fungal biomass and then partitioning the crude extract to concentrate the desired class of compounds.

The standard procedure for obtaining this compound begins with the preparation of the fungal material, which typically involves freeze-drying the fruiting bodies to remove water and preserve the chemical constituents. unam.mxnih.gov The dried and powdered material is then subjected to exhaustive extraction with a polar solvent, most commonly methanol (B129727), at room temperature. unam.mxnih.gov

Following extraction, the crude methanol extract is concentrated and then subjected to liquid-liquid partitioning. This fractionation step separates compounds based on their polarity. A typical partitioning scheme involves dissolving the extract in an aqueous methanol solution and sequentially extracting it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and finally ethyl acetate (B1210297). uni-greifswald.deresearchgate.net This process yields fractions with varying chemical compositions, with the lanostane (B1242432) triterpenoids like this compound typically concentrating in the less polar fractions, such as the chloroform and ethyl acetate phases.

Table 2: Solvents Used in the Extraction and Fractionation of this compound This interactive table outlines the solvents and their roles in the preparation of extracts for the isolation of this compound and related triterpenoids.

| Step | Solvent(s) | Purpose | Reference(s) |

|---|---|---|---|

| Initial Extraction | Methanol | Extraction of a broad range of metabolites from dried fungal biomass. | unam.mxnih.gov |

| Solvent Partitioning | n-Hexane | Removal of highly non-polar compounds like fats and oils. | uni-greifswald.deresearchgate.net |

| Chloroform | Extraction of medium-polarity compounds, including many triterpenoids. | uni-greifswald.deresearchgate.net |

To further refine extracts before high-resolution chromatography, advanced separation strategies can be employed. Membrane filtration is a technique used in the broader field of natural product isolation to clarify crude extracts by removing particulate matter or high-molecular-weight substances like polysaccharides. nih.govresearchgate.netmdpi.com Techniques such as ultrafiltration can be used to fractionate molecules based on size, which can be a valuable pre-purification step. researchgate.net

Solid-phase extraction (SPE) is another critical technique for sample cleanup and enrichment. SPE cartridges packed with various sorbents can selectively retain interfering compounds while allowing the target analytes to pass through, or vice-versa. For triterpenoid (B12794562) isolation, macroporous resins have been shown to be effective for enriching these compounds from crude fungal or plant extracts. mdpi.com This method utilizes adsorption and subsequent desorption with an appropriate eluent to yield a triterpenoid-rich fraction, enhancing the efficiency of subsequent chromatographic steps. mdpi.com

High-Resolution Chromatographic Separation and Purification Techniques

The final isolation of pure this compound from the concentrated fractions is achieved through a combination of chromatographic methods. nih.gov Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. nih.gov

The purification workflow typically begins with preparative column chromatography. Flash chromatography, a rapid form of this technique, is often used for the initial separation of the triterpenoid-rich fractions. uni-greifswald.de Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18-bonded silica) columns are employed. uni-greifswald.deunam.mx In normal-phase chromatography, a non-polar mobile phase, such as a gradient of n-hexane and acetone (B3395972), is used to elute compounds. uni-greifswald.de For reversed-phase separations, a polar mobile phase, such as an acetonitrile-water gradient, is common. mdpi.com

Following these initial large-scale separations, further purification is often required. This is typically achieved using high-performance liquid chromatography (HPLC). uhplcs.commdpi.comwaters.com Preparative or semi-preparative HPLC with high-resolution columns allows for the fine separation of structurally similar compounds, leading to the isolation of this compound in high purity. unam.mxlabcompare.com The selection of the column and mobile phase is optimized to achieve the best possible resolution between this compound and other co-occurring fasciculol derivatives. labcompare.com

Table 3: Chromatographic Techniques for the Purification of this compound This interactive table details the chromatographic methods used in the multi-step purification of this compound and its analogues from fungal extracts.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Purpose | Reference(s) |

|---|---|---|---|---|

| Flash Chromatography (FC) | Silica Gel (Normal Phase) | n-Hexane / Acetone (gradient) | Initial fractionation of crude extracts. | uni-greifswald.de |

| Flash Chromatography (FC) | Reversed Phase (e.g., C18) | Acetonitrile (B52724) / Water (gradient) | Further separation of fractions. | mdpi.com |

| Gel Permeation Chromatography | Sephadex LH-20 | Chloroform / Methanol | Separation based on molecular size. |

| High-Performance Liquid Chromatography (HPLC) | Phenylhexyl or ODS (Reversed Phase) | Methanol / Water or Acetonitrile / Water | Final purification to high purity. | mdpi.comacs.org |

Liquid Chromatography Modalities (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis and purification of this compound and its related compounds. researchgate.net These techniques offer high resolution and sensitivity, making them suitable for both identifying the compound in complex mixtures and for isolating it in a highly pure form.

For the analysis of triterpenoids like this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. nih.gov In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used with a polar mobile phase. f1000research.comresearchgate.net Separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time. A typical gradient for fungal metabolite analysis starts with a high proportion of water (often with a formic acid modifier to improve peak shape) and gradually increases the concentration of an organic solvent like acetonitrile or methanol. scielo.br This process allows for the separation of compounds based on their hydrophobicity.

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. f1000research.com UPLC systems coupled with mass spectrometry (UPLC-MS), particularly with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap, are powerful platforms for metabolomics studies on fungi. nih.govbiorxiv.org Such hyphenated techniques were instrumental in the discovery of new fasciculol-type compounds and for analyzing the distribution of these metabolites across different Hypholoma species. researchgate.netkinokonet.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the steroidal core of this compound possesses chromophores that absorb UV light. nih.gov

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Technique | HPLC / UPLC | Analytical separation and quantification. |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 2.1-4.6 mm ID, 50-250 mm length) | Separates compounds based on hydrophobicity. f1000research.com |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B), often with 0.1% Formic Acid | Elutes compounds from the column with increasing organic solvent concentration. scielo.br |

| Detection | DAD or UV-Vis / Mass Spectrometry (MS) | Detects and identifies eluting compounds. nih.govresearchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the mobile phase through the column. |

Gas Chromatography Applications for Related Metabolites

Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS), that can be applied to the analysis of fungal metabolites. utupub.finih.gov However, its direct application to a large, non-volatile, and thermally labile molecule like this compound presents challenges. The high temperatures required for volatilization in the GC inlet can cause degradation of such complex triterpenoids.

Therefore, for GC analysis of related metabolites or this compound itself, a chemical derivatization step is typically required. nih.gov The multiple hydroxyl (-OH) groups on the this compound molecule can be converted into less polar and more volatile silyl (B83357) ethers through a reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the thermal stability and volatility of the analyte, making it amenable to GC analysis.

Once derivatized, the sample can be injected into a GC system equipped with a capillary column, often with a nonpolar stationary phase like polydimethylsiloxane (B3030410) (PDMS). researchgate.net The separated metabolites are then detected by a mass spectrometer, which provides both mass information and a fragmentation pattern that can be used for structural elucidation and identification by comparison to spectral libraries. While less common than HPLC for intact triterpenoids, GC-MS is highly effective for metabolic fingerprinting studies that aim to identify a broad range of smaller, more volatile metabolites produced by the fungus. utupub.fi

Countercurrent Chromatography and Preparative Column Chromatography

Preparative column chromatography is a cornerstone technique for the large-scale isolation of this compound from crude fungal extracts. sorbtech.com Following initial extraction and solvent partitioning, the enriched chloroform or ethyl acetate fraction is subjected to preparative chromatography, most commonly flash column chromatography over silica gel. mdpi.comu-szeged.hu This method uses a glass column packed with silica gel as the stationary phase and a solvent system as the mobile phase, which is pushed through the column under moderate pressure. chromatographyonline.com

For the separation of fasciculols, a gradient elution system of n-hexane and acetone is frequently employed. nih.govmdpi.com The mobile phase starts with a high percentage of the nonpolar solvent (n-hexane) and the polarity is gradually increased by adding more of the polar solvent (acetone). This causes the compounds to elute from the column in order of increasing polarity. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound. These fractions are then combined and may undergo further purification steps using reversed-phase preparative HPLC to yield pure this compound. nih.govmdpi.com

Countercurrent Chromatography (CCC) is an alternative preparative liquid-liquid separation technique that operates without a solid support matrix, thereby avoiding irreversible adsorption and degradation of the sample. nih.govnih.gov In CCC, a biphasic solvent system is used, with one liquid phase held stationary in a coil while the other liquid phase is pumped through it. mdpi.commdpi.com The separation occurs based on the differential partitioning of the sample components between the two immiscible liquid phases. acs.org This technique is particularly well-suited for purifying natural products from crude extracts and has been successfully applied to isolate various fungal metabolites, including peptides and mycotoxins. nih.govmdpi.com Given its utility in separating complex mixtures, CCC represents a viable and gentle method for the preparative-scale purification of this compound.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Technique | Preparative Flash Column Chromatography | mdpi.comu-szeged.hu |

| Stationary Phase | Silica Gel | mdpi.comscispace.com |

| Mobile Phase | n-hexane-acetone gradient (e.g., 0% to 100% acetone) | nih.govmdpi.com |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) | u-szeged.hu |

Chiral Separation Approaches (If applicable for stereoisomers)

This compound possesses multiple stereocenters in its complex steroidal structure. As a result, it can exist as different stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. registech.com Since enantiomers (non-superimposable mirror images) have identical physical properties in an achiral environment, their separation, a process known as chiral resolution, requires specialized techniques. libretexts.org

One of the most powerful methods for chiral separation is chiral HPLC. ntu.edu.sg This can be achieved in two main ways:

Direct Separation using a Chiral Stationary Phase (CSP): The sample is passed through an HPLC column where the stationary phase is itself enantiomerically pure. registech.com CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases, create a chiral environment. registech.com The different stereoisomers of this compound would interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. registech.comntu.edu.sg

Indirect Separation via Chiral Derivatization: In this approach, the mixture of stereoisomers is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid. ntu.edu.sg This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using standard, achiral HPLC columns (e.g., a C18 column). libretexts.orgnih.gov After separation, the original enantiomers can be recovered by cleaving the derivatizing agent, although this step is not always straightforward.

These chiral separation approaches are critical for isolating individual stereoisomers of this compound, which is essential for detailed structural elucidation and for understanding structure-activity relationships in biological systems.

Elucidation of the Chemical Structure of Fasciculol F

Spectroscopic Methodologies for Structural Assignment

The structural elucidation of Fasciculol F relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools, when used in conjunction, allow for an unambiguous assignment of the compound's complex architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in piecing together the molecular puzzle of this compound.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the types and chemical environments of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios, and their electronic environments. The chemical shift (δ) of a proton signal indicates its degree of shielding, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about adjacent atoms.

The ¹³C NMR spectrum complements the ¹H data by showing the number of non-equivalent carbon atoms. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the electronegativity of attached atoms. udel.edu

The ¹H and ¹³C NMR spectral data for this compound, isolated from Hypholoma fasciculare, are summarized in the table below. researchgate.net

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 36.1 (t) | 1.63 (m), 1.25 (m) |

| 2 | 27.0 (t) | 2.05 (m), 1.70 (m) |

| 3 | 78.8 (d) | 3.20 (dd, 11.0, 4.4) |

| 4 | 39.0 (s) | |

| 5 | 74.9 (d) | 4.17 (t, 4.9) |

| 6 | 21.6 (t) | 1.80 (m), 1.60 (m) |

| 7 | 27.0 (t) | 2.05 (m), 1.55 (m) |

| 8 | 134.5 (s) | |

| 9 | 134.8 (s) | |

| 10 | 39.5 (s) | |

| 11 | 21.6 (t) | 2.10 (m) |

| 12 | 70.0 (d) | 3.90 (m) |

| 13 | 48.8 (d) | 2.40 (m) |

| 14 | 50.5 (s) | |

| 15 | 35.8 (t) | 1.50 (m) |

| 16 | 27.5 (t) | 1.75 (m), 1.65 (m) |

| 17 | 51.5 (d) | 1.45 (m) |

| 18 | 16.2 (q) | 0.88 (s) |

| 19 | 19.3 (q) | 1.00 (s) |

| 20 | 36.4 (d) | 1.40 (m) |

| 21 | 72.9 (d) | 3.65 (m) |

| 22 | 43.1 (t) | 1.60 (m), 1.50 (m) |

| 23 | 25.0 (t) | 1.40 (m) |

| 24 | 75.1 (s) | |

| 25 | 28.1 (q) | 1.22 (s) |

| 26 | 28.1 (q) | 1.22 (s) |

| 27 | 25.0 (q) | 1.18 (s) |

| 28 | 28.1 (q) | 1.25 (s) |

| 29 | 16.0 (q) | 0.95 (d, 6.6) |

| 30 | 28.0 (q) | 1.05 (s) |

Data obtained from studies on Fascicularone F, which is synonymous with this compound. researchgate.net

Two-dimensional NMR experiments provide correlational information between different nuclei, which is essential for assembling the complete structure of a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu In the case of this compound, COSY data would reveal which protons are on adjacent carbons, helping to establish the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to. princeton.eduemerypharma.com This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at 4.17 ppm would show a correlation to the carbon signal at 74.9 ppm, confirming the C-5 position. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduresearchgate.net This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). For this compound, HMBC correlations were key in placing the hydroxyl group at the C-5 position. researchgate.net Specifically, long-range correlations were observed between the proton at C-5 (5-H) and the carbons at C-3 and C-7, as well as between the methyl protons at C-14 and the carbon at C-5. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is vital for determining the stereochemistry of the molecule. In the structural elucidation of a related compound, key NOE correlations helped establish the relative configuration of various protons and methyl groups, indicating their orientation (α or β) on the steroid-like ring system. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass. This high precision allows for the determination of the exact molecular formula. For a related compound, fascicularone F, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to determine its molecular formula as C₁₅H₂₄O₅. researchgate.net This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Modern techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are also commonly employed for this purpose. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. biodeep.cn In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides valuable information about the molecule's structure, as the way it breaks apart is related to its chemical bonds and functional groups. This technique is particularly useful for confirming the connectivity of different parts of the molecule as determined by NMR. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is a powerful analytical technique that provides valuable information about the functional groups present in a molecule. centexbel.be It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. frontiersin.org

In the analysis of this compound, the IR spectrum revealed key absorption bands indicative of its structural features. A significant absorption was observed at 3401 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydroxyl group. researchgate.net Another prominent absorption was identified at 1716 cm⁻¹, corresponding to the C=O stretching vibration of a carbonyl group. researchgate.net These findings from the IR spectrum provided the initial evidence for the presence of both hydroxyl and carbonyl functionalities within the this compound molecule.

Interactive Table: IR Spectroscopic Data for this compound

| Functional Group | Absorption (cm⁻¹) | Vibration Type | Reference |

| Hydroxyl (O-H) | 3401 | Stretching | researchgate.net |

| Carbonyl (C=O) | 1716 | Stretching | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about the electronic transitions within the molecule. mt.comlibretexts.org This technique is particularly useful for identifying conjugated systems and chromophores. sci-hub.se While detailed UV-Vis absorption data for this compound is not extensively reported in the available literature, the presence of a carbonyl group identified by IR spectroscopy suggests that this compound would exhibit UV-Vis absorption, likely in the region corresponding to n→π* and/or π→π* electronic transitions of the carbonyl chromophore. The exact wavelength of maximum absorption (λmax) would provide further insight into the electronic environment of the carbonyl group.

Stereochemical Determination and Chiroptical Characterization

The three-dimensional arrangement of atoms in a molecule, known as its stereochemistry, is a critical aspect of its chemical identity and biological activity. For a chiral molecule like this compound, determining its absolute configuration is essential. This is achieved through chiroptical techniques that are sensitive to the molecule's interaction with polarized light.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property of chiral substances, measuring the extent to which they rotate the plane of plane-polarized light. This measurement is performed using a polarimeter. mdpi.com The specific rotation, [α], is a characteristic physical constant for a given chiral compound under specific conditions (temperature, solvent, and concentration).

For this compound, the optical rotation has been experimentally determined. The reported value is [α]D²⁰ +20.4 (c, 0.27 in MeOH). foodb.ca The positive sign of the optical rotation indicates that this compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This value serves as a crucial piece of data for characterizing this specific enantiomer of this compound.

Interactive Table: Optical Rotation of this compound

| Parameter | Value | Conditions | Reference |

| Specific Rotation [α]D²⁰ | +20.4 | c, 0.27 in MeOH | foodb.ca |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. jasco-global.comencyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its conformation and absolute configuration. mdpi.comuni-siegen.de

While specific experimental CD spectral data for this compound is not detailed in the provided search results, the general methodology for its application is well-established. To determine the absolute configuration of a compound like this compound, its experimental CD spectrum would be measured. This experimental spectrum is then compared with a theoretically calculated CD spectrum for a specific, assumed absolute configuration. biotools.us A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. This comparative approach is a cornerstone of modern stereochemical analysis. biotools.us

Biosynthetic Pathways and Enzymology of Fasciculol F

Isoprenoid Pathway Precursors and Intermediates

The journey to Fasciculol F begins with the universal building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In fungi, these five-carbon (C5) units are synthesized exclusively through the mevalonate (B85504) (MVA) pathway. frontiersin.org This pathway starts from acetyl-CoA, a central metabolite in primary metabolism.

The key steps of the MVA pathway leading to the triterpenoid (B12794562) precursors are outlined below:

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Mevalonate Production: The enzyme HMG-CoA reductase, a critical rate-limiting step in the pathway, reduces HMG-CoA to mevalonate.

Phosphorylation and Decarboxylation: Mevalonate is sequentially phosphorylated twice and then decarboxylated to yield IPP.

Isomerization: IPP is reversibly isomerized to DMAPP by the enzyme IPP isomerase.

With both C5 units available, a series of head-to-tail condensations occur, catalyzed by prenyltransferases:

One molecule of IPP and one of DMAPP are joined to form the C10 compound geranyl pyrophosphate (GPP).

GPP is then condensed with another IPP molecule to create the C15 intermediate, farnesyl pyrophosphate (FPP).

For triterpenoid biosynthesis, the pathway proceeds further:

Squalene (B77637) Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase to form the C30 linear hydrocarbon, squalene. This is the committed step directing carbon flux towards sterol and triterpenoid synthesis. guidetopharmacology.org

Epoxidation: Squalene is then oxidized by squalene monooxygenase (also known as squalene epoxidase), which incorporates one oxygen atom to form (S)-2,3-oxidosqualene. guidetopharmacology.orgwikipedia.org This epoxide is the final acyclic precursor for the cyclization cascade that defines the triterpenoid skeleton.

| Precursor/Intermediate | Carbon Number | Key Generating Enzyme(s) | Pathway Stage |

|---|---|---|---|

| Acetyl-CoA | C2 | - | Primary Metabolism |

| Isopentenyl Pyrophosphate (IPP) | C5 | HMG-CoA Reductase, Mevalonate Kinases, Decarboxylase | Mevalonate (MVA) Pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | IPP Isomerase | Mevalonate (MVA) Pathway |

| Farnesyl Pyrophosphate (FPP) | C15 | FPP Synthase | Isoprenoid Pathway |

| Squalene | C30 | Squalene Synthase | Triterpenoid Pathway |

| (S)-2,3-Oxidosqualene | C30 | Squalene Monooxygenase | Triterpenoid Pathway |

Cyclization Mechanisms in Triterpenoid Biosynthesis

The defining step in the formation of this compound's core structure is the intricate cyclization of the linear 2,3-oxidosqualene (B107256). This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). wikipedia.org In fungi and animals, the primary OSC involved in sterol biosynthesis is lanosterol (B1674476) synthase (LAS). oup.comwikipedia.org

The cyclization catalyzed by lanosterol synthase is one of the most complex single enzymatic reactions known and proceeds through a series of concerted electronic rearrangements:

Initiation: The reaction begins with the protonation of the epoxide oxygen in 2,3-oxidosqualene within the enzyme's active site. This opens the epoxide ring and generates a tertiary carbocation at the C2 position, initiating the cyclization cascade.

Polycyclization Cascade: The initial carbocation is attacked by a series of double bonds down the squalene chain in a precisely controlled, stereospecific manner. This results in the sequential formation of the A, B, C, and D rings of the tetracyclic system. This process generates a transient tetracyclic intermediate known as the protosteryl cation. researchgate.netrsc.org

Rearrangement and Termination: The protosteryl cation is not stable and undergoes a series of 1,2-hydride and methyl shifts. acs.org This molecular rearrangement ultimately leads to the formation of a C8-C9 double bond. The cascade is terminated by the deprotonation at C9, yielding the stable tetracyclic triterpenoid, lanosterol. researchgate.net

Lanosterol possesses the characteristic 6-6-6-5 fused ring system and the specific stereochemistry that forms the foundational scaffold of this compound and other related compounds. researchgate.net

Post-Cyclization Modifications: Oxidation, Hydroxylation, and Derivatization

The lanosterol scaffold is merely the starting point for generating the vast diversity of triterpenoids. To become this compound, this core structure undergoes extensive post-cyclization modifications, often referred to as "tailoring reactions." These reactions are catalyzed by a host of enzymes that add functional groups, altering the molecule's chemical properties. While the exact sequence and specific enzymes for this compound have not been fully elucidated experimentally, genomic studies of H. fasciculare suggest the involvement of several key enzyme families. nih.gov

Oxidation and Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are a major class of enzymes responsible for introducing hydroxyl (-OH) groups at various positions on the triterpenoid skeleton. researchgate.netnih.gov These hydroxylations increase the polarity of the molecule and serve as handles for further modifications. The multiple hydroxyl groups present on the this compound structure are indicative of extensive P450 activity. Other oxidoreductases may also be involved in these oxidative steps.

Derivatization: A defining feature of this compound is the attachment of a depsipeptide side chain (N-acyl-L-threonyl-L-valine). This derivatization step requires a different set of enzymes, likely including non-ribosomal peptide synthetases (NRPSs) or similar acyltransferases. These enzymes would be responsible for activating and linking the amino acids and acylating the triterpenoid core, although the biosynthetic gene clusters identified in H. fasciculare have primarily been characterized as terpene-related. nih.gov

These modifications are often performed in a specific order, creating a complex biosynthetic grid that can lead to a variety of related fasciculol compounds found in the mushroom.

Identification and Characterization of Biosynthetic Enzymes

Direct experimental characterization of the enzymes in the this compound pathway is challenging due to the genetic intractability of many mushroom-forming fungi. nih.gov However, modern genomic analysis has provided significant insights. A study of the Hypholoma fasciculare genome identified more than 15 putative secondary metabolite biosynthetic gene clusters (BGCs). nih.govresearchgate.net

BGCs are stretches of DNA where the genes encoding all the enzymes for a specific metabolic pathway are physically clustered together. This co-localization facilitates coordinated gene expression.

| Putative Gene Cluster (in H. fasciculare) | Core Enzyme Type | Potential Role in this compound Biosynthesis | Reference |

|---|---|---|---|

| HfasTerp-804 | Oxidosqualene Synthase | Likely responsible for the cyclization of 2,3-oxidosqualene to the lanosterol scaffold. Shows high similarity to a synthase for a related triterpenoid. | nih.gov |

| Multiple Clusters | Cytochrome P450 | Catalyzing the various hydroxylation and oxidation steps that decorate the lanosterol core. | nih.gov |

| Multiple Clusters | GMC Oxidoreductase | Potentially involved in oxidation/reduction reactions during the tailoring phase. | nih.gov |

| Multiple Clusters | Glycosyltransferase | While not directly forming this compound, their presence in terpene clusters suggests potential for glycosylated derivatives in the fungus's metabolome. | nih.gov |

The HfasTerp-804 cluster is a strong candidate for initiating fasciculol biosynthesis, as its core enzyme is predicted to be an oxidosqualene synthase responsible for creating the lanosterol skeleton. nih.gov The presence of numerous cytochrome P450 genes within this and other terpene-related clusters further supports their role in the extensive post-cyclization modifications required to produce this compound. nih.gov

Genetic Engineering Approaches for Pathway Elucidation and Optimization

Genetic engineering provides powerful tools for both understanding and manipulating biosynthetic pathways. For this compound, these approaches are still in their infancy but hold significant promise.

Pathway Elucidation: The primary genetic tool for connecting a gene to its function in a pathway is targeted gene disruption or silencing. In the genomic study of H. fasciculare, RNA interference (RNAi) was used in an attempt to silence several core terpene synthase genes. nih.gov While this technique allows researchers to observe how the absence of a specific enzyme affects the chemical profile of the fungus, linking specific synthases to the production of fasciculols has not yet been reported. Future work using more advanced techniques like CRISPR-Cas9 could enable more precise gene knockouts to definitively map the pathway.

Heterologous Expression: Another powerful technique is to transfer the entire BGC from the native organism (H. fasciculare) into a more genetically tractable host, such as yeast (Saccharomyces cerevisiae) or another fungus like Aspergillus oryzae. If the host successfully produces this compound or its intermediates, it confirms the function of the BGC. This approach also allows for easier characterization of individual enzymes and can be a platform for producing the compound in larger quantities.

Pathway Optimization: Once a pathway is understood and potentially reconstituted in a heterologous host, genetic engineering can be used to optimize production. This can involve overexpressing rate-limiting enzymes, blocking competing metabolic pathways to increase precursor supply, or using synthetic biology approaches to refactor the entire pathway for improved efficiency. While this is a future goal for this compound, it represents the ultimate application of biosynthetic knowledge.

The development of transformation protocols for Hypholoma species is a critical first step that opens the door for these more advanced genetic and metabolic engineering strategies. frontiersin.org

Chemical Synthesis and Structural Modification of Fasciculol F and Analogues

Total Synthesis Strategies for Fasciculol F

The construction of the tetracyclic lanostane (B1242432) core, with its numerous stereocenters, is a formidable task that requires careful strategic planning and execution. A successful total synthesis would need to address the stereocontrolled formation of multiple chiral centers and the installation of the various functional groups present in this compound.

A plausible retrosynthetic analysis of this compound would likely involve the disconnection of the side chain and simplification of the tetracyclic core. A key disconnection could be at the C17 side chain, separating the molecule into a steroidal core and a functionalized side chain fragment. The synthesis of the tetracyclic core would be a major undertaking, potentially starting from simpler, commercially available steroid or terpenoid precursors.

Another strategic bond disconnection could be made within the ring system, for example, through a ring-closing metathesis or an intramolecular aldol (B89426) condensation to form one of the six-membered rings. The synthesis of the requisite acyclic or macrocyclic precursor would then become the primary objective.

Table 1: Hypothetical Key Intermediates in this compound Synthesis

| Intermediate | Proposed Synthetic Utility |

| Lanostane core with a C17 aldehyde | Precursor for the attachment of the side chain via a Wittig reaction or similar olefination. |

| A-B ring system synthon | A building block for the sequential construction of the C and D rings. |

| Functionalized decalin system | A common starting point for the elaboration of more complex terpenoid frameworks. |

The synthesis of these key intermediates would rely on a range of modern synthetic methods, including stereoselective alkylations, Diels-Alder reactions to construct the cyclic systems, and various oxidation and reduction reactions to install the correct functionalities.

The control of stereochemistry is paramount in the synthesis of a complex natural product like this compound, which possesses multiple stereogenic centers. A successful synthetic strategy would need to employ stereoselective or stereospecific reactions to ensure the formation of the desired diastereomer.

Several approaches could be envisioned to achieve this:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a steroid or a terpene, that already contains some of the desired stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. Examples include asymmetric hydrogenation, epoxidation, and dihydroxylation reactions.

Substrate Control: Taking advantage of the inherent stereochemistry of an intermediate to direct the stereochemical outcome of a subsequent reaction.

For instance, the stereocenters in the A and B rings could be set using a stereoselective Robinson annulation, while the stereochemistry of the side chain could be controlled through the use of chiral auxiliaries or asymmetric catalysis.

Semisynthesis from Precursor Molecules

Given the complexity of a total synthesis, a semisynthetic approach starting from a more abundant, structurally related natural product could be a more practical strategy to access this compound and its analogues. A potential precursor for the semisynthesis of this compound is Lanosterol (B1674476) , the biosynthetic precursor to steroids in animals and fungi.

Lanosterol shares the same tetracyclic core and the C17 side chain initiation point as this compound. A hypothetical semisynthetic route would involve a series of chemical modifications to introduce the specific functional groups and stereochemistry of this compound.

Table 2: Potential Steps in a Semisynthesis of this compound from Lanosterol

| Transformation | Reagents and Conditions |

| Introduction of the C3 hydroxyl group | Stereoselective reduction of a C3 ketone. |

| Oxidation of the side chain | Selective oxidation to introduce the hydroxyl groups and the terminal carboxylic acid. |

| Epoxidation of the B-ring | Controlled epoxidation to form the desired epoxide. |

This approach would significantly reduce the number of synthetic steps compared to a total synthesis, making it a more efficient route for producing this compound and its derivatives for biological studies.

Design and Synthesis of Novel this compound Analogues

The development of synthetic routes to this compound would enable the creation of novel analogues with potentially improved therapeutic properties. The design of these analogues can be guided by structure-activity relationships or explored through combinatorial approaches.

While detailed SAR data for this compound is not yet available, information from other bioactive triterpenoids can inform the rational design of new analogues. Modifications could be targeted to specific regions of the molecule to probe their importance for biological activity.

Potential modifications could include:

Alteration of the side chain: The length, polarity, and functional groups of the C17 side chain could be varied to investigate their role in target binding.

Modification of the tetracyclic core: The hydroxyl and epoxide functionalities on the A and B rings could be altered, removed, or replaced with other groups to assess their contribution to the molecule's activity and stability.

Esterification or etherification of hydroxyl groups: This could modulate the compound's solubility and pharmacokinetic properties.

Combinatorial chemistry provides a powerful tool for the rapid generation of a large number of structurally related compounds for high-throughput screening. A combinatorial library of this compound analogues could be synthesized by systematically varying different substituents around a common core structure.

For example, using a solid-phase synthesis approach, a common intermediate corresponding to the this compound core could be attached to a resin. This immobilized intermediate could then be treated with a diverse set of building blocks to introduce variability at specific positions, such as the C3 hydroxyl group or the C17 side chain. After cleavage from the resin, a library of novel this compound analogues would be obtained.

Table 3: Hypothetical Combinatorial Library of this compound Analogues

| R1 (at C3) | R2 (Side Chain Modification) |

| -OH | -COOH |

| -OCH3 | -COOCH3 |

| -OAc | -CONH2 |

| =O | -CH2OH |

This approach would allow for the exploration of a wide range of chemical space around the this compound scaffold, increasing the chances of discovering new compounds with enhanced biological activity.

Derivatization and Functionalization of the this compound Scaffold

The chemical modification of the this compound scaffold, a lanostane-type triterpenoid (B12794562), is a subject of scientific inquiry aimed at exploring and enhancing its biological activities. While direct synthetic derivatization of this compound is not extensively documented in publicly available research, the potential for its functionalization can be inferred from studies on other structurally related lanostane triterpenoids. The presence of multiple hydroxyl groups and a complex ring system in this compound offers various sites for chemical modification. Research on analogous compounds has demonstrated the feasibility of derivatization to produce novel compounds with potentially altered or improved pharmacological profiles.

The primary sites for derivatization on the this compound scaffold are its hydroxyl groups. General strategies for enhancing the analytical detection of triterpenoids, which can be adapted for synthetic purposes, often involve the modification of these functional groups. xjtu.edu.cn For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) is a common method to derivatize both hydroxyl and carboxylic acid groups in triterpenes. researchgate.net

Furthermore, the synthesis of derivatives from other lanostane triterpenoids provides a roadmap for potential modifications of this compound. Studies have shown the successful synthesis of lanostane-type triterpenoid N-glycosides from lanosterol. nih.gov This suggests that the hydroxyl groups on the this compound scaffold could be glycosylated to enhance solubility and potentially modulate biological activity. In one study, N-β-d-galactoside derivatives of a lanostane triterpenoid exhibited significant cytotoxicity against specific cancer cell lines while showing no toxicity to normal cells, indicating that such modifications can introduce selective bioactivity. nih.gov

Modifications at various positions of the lanostane skeleton have been achieved. For example, a series of lanostane-type triterpenoids with different functional groups at the C-2 position were synthesized from 3-oxolanost-9(11)-en-24S,25-diol. nih.gov These modifications included the introduction of chloro, bromo, methoxy, formyl, cyano, carboxyl, and methoxycarbonyl groups, all of which demonstrated inhibitory effects on DNA topoisomerase II. nih.gov This highlights the potential for introducing a wide range of chemical diversity to the A-ring of the this compound scaffold.

The presence of carbonyl groups, or the conversion of hydroxyl groups to carbonyls, opens up further avenues for derivatization. A method for the detection of carbonyl groups in triterpenoids using hydroxylamine (B1172632) hydrochloride has been developed, which can also be applied to hydroxyl groups after their oxidation to carbonyls. researchgate.net This indicates that oxime derivatives and other related functionalities could be introduced into the this compound structure.

The isolation of a vast array of naturally occurring, highly modified lanostane triterpenoids from various fungi, such as species of Ganoderma and Inonotus obliquus, provides a natural library of functionalized scaffolds. nih.govacs.orgelsevierpure.comnih.govnih.gov These natural analogues feature diverse oxidation patterns, rearranged skeletons, and various substituents, showcasing the biosynthetic amenability of the lanostane core to extensive modification. These structures can serve as inspiration for semi-synthetic approaches to derivatize this compound. For instance, deacetylation of a naturally occurring acetylated lanostane via alkaline hydrolysis has been reported, which is a straightforward method to obtain a core polyhydroxylated scaffold for further derivatization. acs.org

The following tables summarize examples of derivatization reactions performed on lanostane-type triterpenoids, which could be conceptually applied to the this compound scaffold.

Table 1: Synthetic N-Glycoside Derivatives of a Lanostane Triterpenoid

| Derivative | Sugar Moiety | Cytotoxicity (IC₅₀ in µM) against HL-60 cells | Cytotoxicity (IC₅₀ in µM) against WI-38 cells (Normal) |

|---|---|---|---|

| 10 | N-β-d-2-acetamido-2-deoxyglucoside | 0.0078 | >10 |

| 12 | N-β-d-galactoside | 0.0021 | Not cytotoxic |

Data sourced from a study on the synthesis and cytotoxicity of lanostane-type triterpenoid N-glycosides. nih.gov

Table 2: Synthetic Lanostane Derivatives with Modifications at C-2

| Functional Group at C-2 | Topo II Inhibitory Effect (IC₅₀ in µM) | Cytotoxic Activity against A549 cells (ED₅₀ in µM) |

|---|---|---|

| -Cl | 1.86 | 3.96 |

| -Br | 2.54 | 4.12 |

| -OMe | 10.23 | 8.97 |

| -CHO | 5.48 | 6.33 |

| -CN | 7.89 | 7.15 |

| -COOH | 149.97 | 38.15 |

| -COOMe | 25.67 | 15.42 |

Data from a study on synthetic lanostane-type triterpenoids as inhibitors of DNA topoisomerase II. nih.gov

These examples underscore the chemical tractability of the lanostane scaffold and provide a strong basis for future research into the derivatization and functionalization of this compound to develop novel analogues with potentially valuable biological properties.

Mechanistic Investigations of Fasciculol F Biological Activities

Molecular Target Identification and Characterization

The biological effects of Fasciculol F are mediated through interactions with specific molecular targets within cells. Key identified targets include calmodulin and enzymes involved in inflammatory processes.

Calmodulin Binding and Inhibition Mechanisms

This compound, along with other fasciculols like Fasciculol E and Fasciculol C, has been identified as a calmodulin inhibitor. thermofisher.comresearchgate.netnzdr.rumdpi.com Calmodulin is a crucial calcium-binding protein that acts as a versatile intracellular signal transducer, regulating a wide array of cellular functions, including muscle contraction, neurotransmitter release, and gene expression. By binding to calmodulin, this compound can modulate its interaction with downstream effector proteins, thereby altering cellular signaling pathways that depend on calcium-calmodulin complex formation. While specific binding sites and detailed conformational changes induced by this compound on calmodulin are subjects of ongoing research, its classification as a calmodulin antagonist suggests a direct interaction that disrupts the protein's normal function. researchgate.net

Enzyme Modulation: Cyclooxygenase-2 (COX-2) Inhibition and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

This compound has demonstrated significant inhibitory activity against Cyclooxygenase-2 (COX-2) and has shown the capacity to stimulate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. researchgate.netlabmark.czscielo.brresearchgate.netd-nb.infou-szeged.hu COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which mediate pain, fever, and inflammation. Inhibition of COX-2 by this compound suggests a potential anti-inflammatory mechanism by reducing prostaglandin (B15479496) production. scielo.brmdpi.comnih.gov

Concurrently, this compound's activation of the Nrf2 pathway is noteworthy. Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of genes involved in detoxification and protection against oxidative stress. frontiersin.orgmdpi.comnih.govmygenefood.comabcam.co.jp Activation of Nrf2 typically leads to the upregulation of antioxidant enzymes and cytoprotective proteins, contributing to cellular defense mechanisms. The dual action of inhibiting COX-2 and activating Nrf2 suggests this compound possesses both anti-inflammatory and antioxidant properties. researchgate.netd-nb.infou-szeged.hu

Cellular Pathway Perturbations

The molecular interactions of this compound translate into significant alterations in cellular pathways, influencing inflammatory responses and cell growth dynamics.

Impact on Inflammatory Signaling Cascades

The inhibition of COX-2 by this compound directly impacts inflammatory signaling cascades. COX-2 is a critical enzyme in the production of pro-inflammatory mediators like prostaglandins. By inhibiting COX-2, this compound can dampen the synthesis of these mediators, thereby reducing the inflammatory response. scielo.brmdpi.comnih.gov Furthermore, the activation of Nrf2 by this compound can indirectly influence inflammatory pathways. Nrf2 activation is known to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and reduce the expression of pro-inflammatory cytokines. mdpi.com This dual mechanism—COX-2 inhibition and Nrf2 activation—positions this compound as a compound with significant potential to modulate inflammatory signaling cascades. researchgate.netd-nb.infou-szeged.hu

Influence on Cell Proliferation and Apoptosis Pathways

This compound and related compounds have been investigated for their effects on cell proliferation and apoptosis. Studies on related compounds have shown cytotoxic or antiproliferative effects against certain cell lines. nih.govnih.gov For example, while not directly on this compound, related triterpenes have demonstrated antiproliferative activity against cell lines like MCF-7, with some compounds showing selective cytotoxicity. nih.gov The mechanisms by which this compound might influence cell proliferation and apoptosis are not fully elucidated, but potential pathways could involve cell cycle regulation or induction of programmed cell death. acs.orgnih.gov Research into the toxicity of fasciculols in model organisms, such as bdelloid rotifers, has indicated effects on survival lifespan and mastax contraction frequency, suggesting cellular-level impacts. sci-hub.se However, these studies generally focus on the compound's inherent biological activity rather than its application in specific therapeutic contexts.

Antimicrobial and Antibiofilm Mechanistic Insights

This compound, identified as a triterpene, has been found in extracts of Hypholoma species, such as Hypholoma lateritium and Hypholoma fasciculare, which exhibit significant antibiofilm properties researchgate.netresearchgate.netmdpi.comresearcher.lifemdpi.comdntb.gov.uaresearchgate.netsemanticscholar.orgresearchgate.net. Studies investigating the mechanisms by which these fungal extracts combat bacterial biofilms, specifically against Staphylococcus aureus, propose a multifaceted approach. Triterpenes, including this compound, are hypothesized to interfere with the production of biofilm components, thereby inhibiting the formation and maturation of the biofilm structure researchgate.netresearchgate.netmdpi.com. This contrasts with other identified compounds, such as macrolides, which may also disrupt the pre-formed biofilm matrix researchgate.netresearchgate.netmdpi.com.

Beyond its role in biofilm inhibition, Fasciculols are classified as toxic steroids and are known inhibitors of calmodulin wikipedia.org. Calmodulin is a crucial calcium-binding protein involved in a multitude of cellular signaling pathways. Its inhibition by this compound suggests a broad impact on cellular processes, which could indirectly influence microbial behavior, including biofilm formation, although the specific molecular targets and mechanisms for this compound in this context require further elucidation wikipedia.org.

Table 1: Proposed Mechanisms of Antibiofilm Action of Metabolites from Enterobacter sp. Extract This table illustrates the general context of how different classes of compounds, including triterpenes like this compound, contribute to antibiofilm effects.

| Compound Class | Example Compound(s) | Proposed Mechanism of Action | Target in Biofilm Process |

| Macrolide | Novamethymycin | Disrupts biofilm matrix; Inhibits biofilm formation | Extracellular matrix; Biofilm initiation |

| Alkaloid | Isovalerylcarnitine, Acrophylline, Morphinone, Cephaeline | Interferes with biofilm production | Biofilm matrix production; Cell adhesion |

| Triterpene | Fasciculol E, this compound | Interferes with biofilm production | Biofilm matrix production; Cell adhesion |

| Steroid | 12-methylpregna-4,9(11)-diene-3,20-dione, (3α,5β,11β,17β)-9-fluoro-17-methylandrostane-3,11,17-triol | Interferes with biofilm production | Biofilm matrix production; Cell adhesion |

Investigation of Cellular Stress Response Modulation

This compound, as a constituent of Hypholoma lateritium extracts, has been implicated in modulating cellular stress responses, particularly through its anti-inflammatory properties dntb.gov.uaresearchgate.netd-nb.info. Research indicates that these extracts, and the isolated steroids within them including this compound, can inhibit cyclooxygenase-2 (COX-2) and stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway dntb.gov.uaresearchgate.netd-nb.info. The Nrf2 pathway is a master regulator of cellular defense against oxidative stress and inflammation, orchestrating the expression of genes involved in antioxidant defense, detoxification, and protein repair dntb.gov.uaresearchgate.netd-nb.info. Therefore, the observed stimulation of Nrf2 by this compound suggests a role in bolstering cellular resilience against various forms of stress.

Furthermore, Fasciculols are recognized as calmodulin inhibitors wikipedia.org. Calmodulin plays a pivotal role in calcium signaling, a fundamental mechanism that underpins cellular responses to stress, including oxidative stress, environmental changes, and inflammatory signals. By inhibiting calmodulin, this compound may influence these critical calcium-dependent signaling cascades, thereby modulating the cellular stress response wikipedia.org.

Based on the available scientific literature, a detailed article focusing solely on the specified analytical and bioanalytical methodologies for the chemical compound this compound cannot be generated. Published research provides general information on the chemical analysis of the source fungus, Hypholoma fasciculare, but lacks specific, validated methods for the quantitative determination, metabolic pathway analysis, quality control, and study monitoring of this compound itself.

The following outlines the information that is currently unavailable in the public domain, corresponding to each section of your request:

Analytical and Bioanalytical Methodologies for Research Applications

Method Development for In Vitro and In Vivo (non-human) Study Monitoring:No specific analytical methods have been developed or published for the purpose of monitoring Fasciculol F concentrations during non-human in vitro or in vivo research. The development and validation of such methods are prerequisite for pharmacokinetic or mechanistic studies, and this foundational work is not present in the available literature.

Due to the absence of this specific data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not possible at this time.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Undiscovered Biosynthetic Intermediates and Enzymes

The biosynthesis of complex fungal natural products like Fasciculol F is a multi-step process involving a cascade of enzymatic reactions. nih.gov While the general pathway for triterpenoids, originating from the cyclization of squalene (B77637), is established, the specific enzymes and intermediates leading to the decorated lanostane (B1242432) core of this compound remain largely uncharacterized. Fungal biosynthetic pathways for terpenes are often encoded in biosynthetic gene clusters (BGCs). nih.gov Future research should focus on genome mining of Hypholoma lateritium and Hypholoma fasciculare to identify the BGC responsible for fasciculol production. nih.govwikipedia.org

Key areas of exploration include:

Identification of the Lanostane Synthase: Pinpointing the specific terpene cyclase responsible for the initial formation of the lanostane skeleton.

Characterization of Tailoring Enzymes: Identifying the suite of cytochrome P450 monooxygenases, hydroxylases, and other modifying enzymes that decorate the triterpenoid (B12794562) core to produce Fasciculol C, the direct precursor to this compound. nih.gov

Elucidation of the Depsipeptide Bond Formation: A crucial step is understanding the enzymatic machinery, likely involving a non-ribosomal peptide synthetase (NRPS), that catalyzes the esterification of 3-hydroxy-3-methylglutaric acid to the C-3 hydroxyl group of Fasciculol C to yield this compound. nih.gov The discovery of these novel enzymes could provide valuable tools for biocatalysis and synthetic biology. nih.gov

Advanced In Vitro Cellular Models for Mechanistic Deconvolution

Initial studies have pointed towards the anti-inflammatory properties of this compound, potentially through the inhibition of cyclooxygenase-2 (COX-2). researchgate.net To further dissect its mechanism of action, a move towards more sophisticated in vitro models is necessary.

Future mechanistic studies could employ:

Co-culture Systems: Utilizing co-cultures of cancer cells and immune cells (e.g., macrophages, neutrophils) to model the tumor microenvironment and investigate how this compound modulates cancer-associated inflammation and cell migration. nih.gov

3D Organoid Models: Employing patient-derived organoids from colorectal cancer, where pathobionts like Fusobacterium nucleatum are implicated, to assess the efficacy of this compound in a more physiologically relevant context. nih.gov

High-Throughput Screening: Using panels of genetically defined cell lines to identify specific cellular pathways and molecular targets affected by this compound, which can help in understanding its selectivity and potential polypharmacology.

These advanced models will be instrumental in moving beyond preliminary observations to a detailed, molecular-level understanding of how this compound exerts its biological effects.

Development of Genetically Engineered Production Systems

The natural abundance of this compound in Hypholoma species is often low, hindering extensive research and development. Genetically engineered microbial systems offer a promising solution for sustainable and scalable production. Heterologous expression of fungal BGCs in model hosts is a well-established strategy for producing complex natural products. nih.govfrontiersin.org

A potential workflow for engineered production includes:

BGC Identification and Cloning: As mentioned, identifying the complete BGC for this compound from the native fungal genome.

Host Selection and Optimization: Choosing a suitable heterologous host, such as the filamentous fungus Aspergillus oryzae or the yeast Saccharomyces cerevisiae, which are known to be effective for producing fungal terpenes. nih.govjst.go.jp

Pathway Refactoring and Engineering: Optimizing the expression of the biosynthetic genes, potentially by using strong promoters, removing introns, and codon-optimizing sequences for the chosen host. mdpi.com

Metabolic Engineering: Enhancing the flux towards the triterpenoid precursor, farnesyl diphosphate (B83284) (FPP), by overexpressing key genes in the native mevalonate (B85504) pathway of the host organism. frontiersin.org

Successful implementation of these strategies would provide a reliable source of this compound, enabling in-depth preclinical evaluation.

Computational Chemistry and Molecular Modeling for Target Prediction and Optimization

Computational approaches can significantly accelerate the drug discovery process by predicting biological targets and guiding the optimization of lead compounds. tudelft.nlresearchgate.net For this compound, these methods can provide critical insights where experimental data is lacking.

Key computational strategies include:

Molecular Docking: Simulating the binding of this compound to the active sites of known inflammatory targets like COX-2, as well as other potential targets, to predict binding affinity and understand key molecular interactions. researchgate.net

Pharmacophore Modeling: Developing a 3D model of the essential structural features of this compound required for its biological activity. This model can then be used for virtual screening of compound libraries to identify novel molecules with similar activity.

Target Prediction Algorithms: Using machine learning and transfer learning models trained on large datasets of known drug-target interactions to predict novel protein targets for this compound based on its chemical structure. mdpi.com

These in silico studies can generate testable hypotheses, prioritize experimental efforts, and provide a rational basis for the design of more potent and selective analogues.

Design of Next-Generation Analogues for Enhanced Mechanistic Selectivity

Building on structure-activity relationship (SAR) data, the rational design of novel this compound analogues can lead to compounds with improved potency, selectivity, and drug-like properties. mdpi.comresearchgate.net The complex structure of this compound offers multiple points for chemical modification.

Future synthetic efforts could focus on:

Modification of the Depsipeptide Moiety: Synthesizing analogues with different amino acid or peptide chains attached to the Fasciculol C core to explore how this moiety influences target binding and selectivity. nih.govmdpi.com

Alterations to the Triterpenoid Core: Performing semi-synthetic modifications on the lanostane skeleton, such as altering the oxidation pattern or configuration of hydroxyl groups, to probe their importance for biological activity.

Simplification of the Scaffold: Designing and synthesizing simplified analogues that retain the key pharmacophoric elements of this compound but are more synthetically accessible. nih.govnih.gov

The goal is to develop next-generation compounds that are not only potent but also highly selective for their intended biological target, thereby minimizing potential off-target effects. nih.gov

常见问题

Q. What are the key structural characteristics of Fasciculol F that influence its biological activity?

- Methodological Answer : this compound's bioactivity is hypothesized to depend on substituent groups (e.g., hydroxyl, methyl) at specific positions on its triterpenoid backbone. Comparative studies of Fasciculol analogs (A, B, C) suggest that substituent variations (e.g., R1=OH vs. R2=CH3) significantly alter hydrophobicity and receptor binding . For example:

| Compound | R1 | R2 | Bioactivity (IC50) |

|---|---|---|---|

| Fasciculol A | H | CH3 | Moderate cytotoxicity |

| Fasciculol B | OH | CH3 | Enhanced anti-inflammatory |

| Fasciculol C | OH | CH2OH | Reduced potency |

| Note: this compound’s structure is not fully characterized in current literature; further NMR/X-ray crystallography studies are required. |

Q. How can researchers isolate this compound from natural sources with high purity?

- Methodological Answer : Isolation protocols typically involve:

- Extraction : Use methanol or dichloromethane to solubilize triterpenoids from fungal/mycelial biomass.

- Chromatography : Fractionate crude extracts via silica gel column chromatography, followed by HPLC with a C18 reverse-phase column (acetonitrile/water gradient) .

- Validation : Purity (>95%) should be confirmed via LC-MS and 1H/13C NMR spectroscopy, referencing known Fasciculol analogs .

Q. What in vitro assays are most reliable for screening this compound’s anticancer potential?

- Methodological Answer : Standardized assays include:

- Cytotoxicity : MTT or SRB assays across cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.

- Mechanistic Studies : Western blotting for apoptosis-related proteins (Bcl-2, Bax) .

Consistency requires triplicate experiments and normalization to positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How can researchers optimize the experimental design to study this compound’s synergistic effects with existing chemotherapeutics?

- Methodological Answer : Use factorial design (e.g., 2x2 matrix) to test combinations:

- Variables : this compound concentration × chemotherapeutic agent (e.g., paclitaxel).

- Analysis : Calculate combination index (CI) via Chou-Talalay method (CompuSyn software).

- Validation : In vivo xenograft models to assess tumor regression and toxicity .

Q. What are the challenges in synthesizing this compound analogs with modified substituents for enhanced bioactivity?

- Methodological Answer : Key challenges include:

- Stereoselectivity : Achieving correct chiral centers during total synthesis (e.g., Sharpless epoxidation).

- Functional Group Compatibility : Protecting groups (e.g., TBS ethers) must withstand reaction conditions.

- Scalability : Multi-step syntheses often yield <5% overall; microwave-assisted or flow chemistry may improve efficiency .

Q. How can contradictory findings regarding this compound’s mechanism of action in different cancer cell lines be resolved?

- Methodological Answer : Address contradictions via:

- Dose-Response Analysis : Ensure IC50 values are comparable across studies (non-overlapping dose ranges may explain discrepancies).

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) using CRISPR-edited isogenic lines.

- Multi-Omics Integration : Transcriptomics/proteomics to identify context-dependent pathways .

Methodological Frameworks for Future Studies

Q. What criteria should guide the formulation of hypothesis-driven research questions on this compound?

- Methodological Answer : Apply the FINER framework :

- Feasible : Ensure access to fungal sources or synthetic intermediates.

- Interesting : Focus on understudied mechanisms (e.g., ferroptosis induction).

- Novel : Explore this compound’s role in drug-resistant cancers.

- Ethical : Adhere to NIH guidelines for preclinical studies .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer : Follow ARRIVE guidelines :

- Materials : Specify fungal strain IDs, solvent grades, and instrument models.

- Data Reporting : Include raw spectra, statistical tests (ANOVA with post-hoc Tukey), and effect sizes.

- Code Sharing : Deposit analysis scripts (e.g., R/Python) in repositories like GitHub .

Tables for Comparative Analysis

Q. Table 1. Key Differences in Fasciculol Analog Bioactivity

Q. Table 2. Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Low isolation yield | Optimize extraction pH/temperature via DOE (Design of Experiments) |

| Off-target effects | Use siRNA knockdown to validate specificity |

| Poor solubility | Employ nanoformulations (e.g., liposomes) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。